![molecular formula C13H16BBrF2O2 B2723712 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester CAS No. 2377608-23-4](/img/structure/B2723712.png)
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester
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Overview
Description
5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester is a type of organoboron compound. It is a relatively stable, readily prepared, and generally environmentally benign reagent . It has a molecular weight of 332.98 .
Synthesis Analysis
The synthesis of this compound can be achieved through Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H16BBrF2O2 . It includes elements such as carbon, hydrogen, boron, bromine, fluorine, and oxygen .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions . The reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
This compound has a molecular weight of 332.98 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications
Tailored Light Emission Through Polymerization
Versatile intermediates, including phenylboronic acid pinacol esters, have been utilized in the synthesis of chromophore-containing polymers via Suzuki coupling reactions. These polymers exhibit high molecular weights, superb thermal stability, and excellent processability. Importantly, the incorporation of such intermediates enables the tailoring of light emission across a broad range of the visible spectrum without affecting the lumiphore emission wavelength or solution quantum yields, suggesting significant potential for applications in optoelectronics and light-emitting devices (Neilson et al., 2007).
Advancements in Cross-Coupling Reactions
Phenylboronic acid pinacol esters play a crucial role in the development of new methods for the synthesis of unsymmetrical 1,3-dienes via palladium-catalyzed cross-coupling reactions. This approach enables the efficient synthesis of 1-alkenylboronic esters, facilitating the creation of complex organic molecules with potential applications in pharmaceuticals, agrochemicals, and material science (Takagi et al., 2002).
Phosphorescence from Arylboronic Esters
Arylboronic esters, such as phenylboronic acid pinacol esters, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state, challenging the conventional understanding of phosphorescent organic molecules. This finding opens up new avenues for the utilization of simple arylboronic esters in the design of organic phosphorescent materials for sensors, imaging, and lighting applications (Shoji et al., 2017).
Innovations in Polymer Synthesis
The Suzuki-Miyaura coupling polymerization technique, involving phenylboronic acid pinacol esters, enables the synthesis of π-conjugated polymers with boronic acid moieties. This method allows for the creation of high-molecular-weight polymers with defined end-groups, which are valuable for the development of new materials with tailored electronic properties, including semiconducting polymers (Nojima et al., 2016).
H2O2-Cleavable Poly(ester-amide)s
Phenylboronic acid pinacol esters have been employed in the synthesis of H2O2-cleavable poly(ester-amide)s, showcasing the potential for creating responsive materials that degrade in the presence of hydrogen peroxide. This characteristic is particularly interesting for the development of stimuli-responsive polymers for drug delivery and controlled release applications (Cui et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .
Mode of Action
The mode of action of 5-Bromo-2-(difluoromethyl)phenylboronic acid pinacol ester involves its interaction with its targets through a process known as transmetalation . In this process, the boronic ester transfers formally nucleophilic organic groups from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon–carbon bond formation . The Suzuki–Miyaura coupling reaction, in which this compound participates, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which conjoins chemically differentiated fragments .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of water .
Safety and Hazards
properties
IUPAC Name |
2-[5-bromo-2-(difluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrF2O2/c1-12(2)13(3,4)19-14(18-12)10-7-8(15)5-6-9(10)11(16)17/h5-7,11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAMGBQVBYXOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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